molecular formula C24H24BrNO5S B11210617 Methyl 4-(4-bromo-2,5-dimethoxyphenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Methyl 4-(4-bromo-2,5-dimethoxyphenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11210617
M. Wt: 518.4 g/mol
InChI Key: MSQOICRCMLBJKB-UHFFFAOYSA-N
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Description

Methyl 4-(4-bromo-2,5-dimethoxyphenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-bromo-2,5-dimethoxyphenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. A common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst.

    Bromination and Methoxylation:

    Thiophene Incorporation: The thiophene ring can be introduced via a Suzuki coupling reaction, which involves the cross-coupling of a thiophene boronic acid with a halogenated quinoline derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and thiophene groups, leading to the formation of quinone and sulfoxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) can be used under basic conditions.

Major Products

    Oxidation: Quinone and sulfoxide derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In synthetic chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

The compound’s potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties, make it a candidate for drug discovery and development. Researchers can study its interactions with biological targets to understand its mechanism of action and therapeutic potential.

Medicine

In medicinal chemistry, this compound can be used as a lead compound for the development of new pharmaceuticals. Its structural features can be modified to enhance its biological activity and selectivity towards specific targets.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure can impart desirable characteristics to the final product.

Mechanism of Action

The mechanism of action of Methyl 4-(4-bromo-2,5-dimethoxyphenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects can be attributed to its ability to modulate the activity of these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-chloro-2,5-dimethoxyphenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
  • Methyl 4-(4-iodo-2,5-dimethoxyphenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
  • Methyl 4-(4-methyl-2,5-dimethoxyphenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Uniqueness

The uniqueness of Methyl 4-(4-bromo-2,5-dimethoxyphenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the bromo and methoxy groups on the phenyl ring, along with the thiophene and quinoline moieties, makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C24H24BrNO5S

Molecular Weight

518.4 g/mol

IUPAC Name

methyl 4-(4-bromo-2,5-dimethoxyphenyl)-2-methyl-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C24H24BrNO5S/c1-12-21(24(28)31-4)22(14-10-19(30-3)15(25)11-18(14)29-2)23-16(26-12)8-13(9-17(23)27)20-6-5-7-32-20/h5-7,10-11,13,22,26H,8-9H2,1-4H3

InChI Key

MSQOICRCMLBJKB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CS3)C4=CC(=C(C=C4OC)Br)OC)C(=O)OC

Origin of Product

United States

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